molecular formula C24H27N3O B11193688 6-methyl-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

6-methyl-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11193688
M. Wt: 373.5 g/mol
InChI Key: WBWIQHMHVDZSTI-UHFFFAOYSA-N
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Description

6-Methyl-1’-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one, often referred to as “6-Me-THBC” , belongs to the class of spiroindoline alkaloids. Its intricate structure combines a spirocyclic indoline ring system with a β-carboline moiety. Let’s break it down:

    Spirocyclic Indoline Ring: The spiro[beta-carboline-1,3’-indol] core consists of an indoline ring (a six-membered ring containing a nitrogen atom) fused with a β-carboline ring (a tricyclic system).

    Substituents: The compound bears a methyl group (CH₃) at the 6-position and a pentyl (C₅H₁₁) group at the 1’-position.

Preparation Methods

Synthetic Routes:

    Pictet-Spengler Reaction: One common synthetic route involves the Pictet-Spengler reaction, where an indole precursor reacts with an aldehyde or ketone. The spirocyclic ring forms during this cyclization process.

    Other Approaches: Alternative methods include intramolecular cyclizations or multistep syntheses starting from simpler precursors.

Industrial Production:

Unfortunately, there is limited information on large-scale industrial production of 6-Me-THBC. Most studies focus on its synthesis for research purposes rather than commercial applications.

Chemical Reactions Analysis

6-Me-THBC can participate in various reactions:

    Oxidation: It may undergo oxidation at the indoline nitrogen or the β-carboline moiety.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or other positions.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., BF₃) are relevant.

    Major Products: These reactions yield derivatives with modified substituents or functional groups.

Scientific Research Applications

6-Me-THBC has diverse applications:

    Neuropharmacology: It interacts with neurotransmitter receptors, affecting mood, cognition, and behavior.

    Antitumor Properties: Some studies suggest potential anticancer effects.

    Neuroprotection: It may protect against neurodegenerative diseases.

    Psychopharmacology: Research explores its psychoactive properties.

Mechanism of Action

    Molecular Targets: 6-Me-THBC likely interacts with serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) and other neuronal receptors.

    Pathways: Activation of specific signaling pathways modulates neurotransmission and cellular responses.

Comparison with Similar Compounds

    Unique Features: 6-Me-THBC’s spirocyclic structure distinguishes it from other β-carbolines.

    Similar Compounds: Related compounds include harmine, harmaline, and tetrahydroharmine.

: Reference 1 : Reference 2 : Reference 3

Properties

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

6-methyl-1'-pentylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C24H27N3O/c1-3-4-7-14-27-21-9-6-5-8-19(21)24(23(27)28)22-17(12-13-25-24)18-15-16(2)10-11-20(18)26-22/h5-6,8-11,15,25-26H,3-4,7,12-14H2,1-2H3

InChI Key

WBWIQHMHVDZSTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)C

Origin of Product

United States

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